
Decyl isopentyl sulfosuccinate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:
Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.
Oxidation: Sulfonic acids, oxidized alcohols.
Substitution: Various substituted sulfosuccinates.
Aplicaciones Científicas De Investigación
Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.
Mecanismo De Acción
The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.
Uniqueness
Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.
Propiedades
Número CAS |
72796-95-3 |
|---|---|
Fórmula molecular |
C19H35NaO7S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
CUWYJPMVVMLTBU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


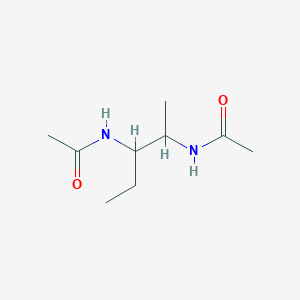

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


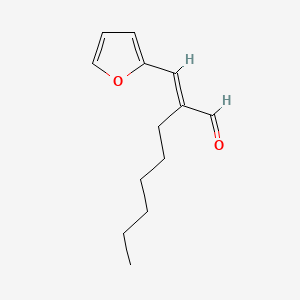
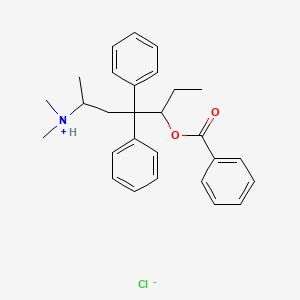

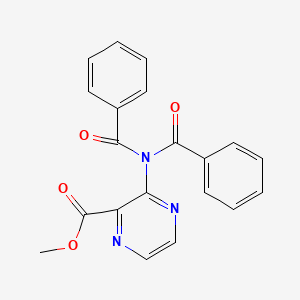

![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
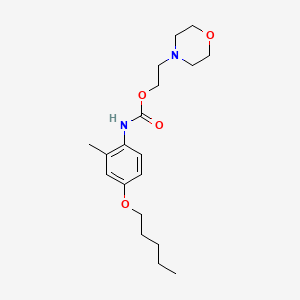

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
